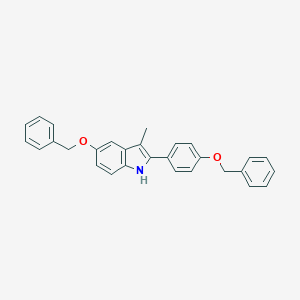

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO2/c1-21-27-18-26(32-20-23-10-6-3-7-11-23)16-17-28(27)30-29(21)24-12-14-25(15-13-24)31-19-22-8-4-2-5-9-22/h2-18,30H,19-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJKJMYOVWRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396923 | |

| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198479-63-9 | |

| Record name | 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198479-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Structural Analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document outlines the methodologies for its synthesis, presents a thorough examination of its structural and spectroscopic properties, and visualizes the synthetic and analytical workflow. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound is a complex organic molecule belonging to the indole family of heterocyclic compounds. Its core structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The strategic placement of benzyloxy groups at the 5-position of the indole ring and the 4-position of the 2-phenyl substituent, along with a methyl group at the 3-position, makes it a valuable precursor in multi-step organic syntheses. Notably, it is a pivotal intermediate in the industrial production of Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis.[1][2][3] A comprehensive understanding of its structure and properties is therefore crucial for process optimization and the development of related therapeutic agents.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer indole synthesis.[4] This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine and a ketone.[5]

Fischer Indole Synthesis Protocol

Reactants:

-

4-(Benzyloxy)phenylhydrazine hydrochloride

-

4'-(Benzyloxy)propiophenone

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

A mixture of 4-(benzyloxy)phenylhydrazine hydrochloride and 4'-(benzyloxy)propiophenone is suspended in a suitable solvent, such as ethanol.

-

An acid catalyst is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system to yield the pure this compound.

dot

Caption: Synthetic workflow for this compound.

Structural and Spectroscopic Analysis

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Protons | Predicted Chemical Shift (δ) | Multiplicity |

| Indole N-H | 8.0 - 8.5 | br s |

| Aromatic H's | 6.8 - 7.6 | m |

| -OCH₂- (benzylic) | 5.0 - 5.2 | s |

| -CH₃ (indole C3) | 2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atoms | Predicted Chemical Shift (δ) |

| C=O (potential impurity) | > 190 |

| Aromatic C's | 100 - 160 |

| -OCH₂- (benzylic) | ~70 |

| -CH₃ (indole C3) | 10 - 15 |

Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (ν) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ether) | 1200 - 1275 | Strong |

| C-N Stretch | 1180 - 1360 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 419.19 |

| [M+H]⁺ | 420.20 |

| [M+Na]⁺ | 442.18 |

X-ray Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the public domain. Such a study would provide definitive data on bond lengths, bond angles, and the overall three-dimensional conformation of the molecule, including the orientation of the benzyloxy substituents relative to the indole core.

dot

Caption: Logical workflow for the characterization of the synthesized product.

Biological Significance and Applications

The primary significance of this compound lies in its role as a direct precursor to Bazedoxifene.[1] The benzyloxy groups serve as protecting groups for the phenol functionalities, which are deprotected in a subsequent synthetic step to yield the final active pharmaceutical ingredient. The indole scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7][8][9] While this specific intermediate is not intended for direct therapeutic use, its purity and structural integrity are paramount to ensuring the quality and efficacy of the final drug product.

Conclusion

This compound is a structurally complex and synthetically important molecule. This guide has provided a comprehensive overview of its synthesis via the Fischer indole reaction, along with a detailed, albeit predictive, analysis of its spectroscopic properties. The provided workflows for synthesis and characterization offer a logical framework for researchers working with this compound. While a definitive crystallographic structure remains to be elucidated, the information presented here serves as a valuable technical resource for scientists and professionals in the field of drug development and organic synthesis. Further experimental investigation to confirm the predicted spectroscopic data would be a valuable contribution to the chemical literature.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 5-(Benzyloxy)-2-(4-(Benzyloxy-Phenyl)-3-Methyl-1H-indole - Sanika Chemicals [sanikachem.com]

- 3. WO2011022596A3 - Preparation of bazedoxifene and its salts - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic indole derivative, 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. This compound is a key intermediate in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). A thorough understanding of its physicochemical characteristics is paramount for its synthesis, purification, formulation, and potential biological applications. This document collates available experimental data on its properties, details relevant experimental protocols, and explores its relationship with the estrogen receptor signaling pathway.

Chemical Identity and Structure

This compound is a complex organic molecule built upon a central indole scaffold. The structure features two benzyloxy groups, which significantly influence its solubility and lipophilicity.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | --INVALID-LINK-- |

| CAS Number | 198479-63-9 | --INVALID-LINK-- |

| Molecular Formula | C₂₉H₂₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 419.51 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | --INVALID-LINK-- |

| InChI Key | KRIJKJMYOVWRSJ-UHFFFAOYSA-N | --INVALID-LINK-- |

Physicochemical Properties

The physicochemical properties of a drug candidate or its intermediate are critical for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data

| Property | Value | Experimental Conditions | Source |

| Melting Point | 149-153 °C | Not specified | --INVALID-LINK-- |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| LogP (o/w) | Data not available | - | - |

| pKa (Indole N-H) | ~17 (in DMSO, for unsubstituted indole) | Dimethyl sulfoxide | --INVALID-LINK-- |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known functional groups present in the molecule.

-

¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the indole and benzyl groups, the methylene protons of the benzyloxy groups, and the methyl protons.

-

¹³C NMR: The spectrum would display a large number of signals corresponding to the 29 carbon atoms in the molecule, including those of the indole core, the phenyl rings, the benzyloxy methylene groups, and the methyl group.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (419.51 g/mol ).

Experimental Protocols

Synthesis via Fischer Indole Synthesis

A common method for the synthesis of this compound is the Fischer indole synthesis.

Protocol:

-

Reaction Setup: 4-Benzyloxy phenyl hydrazine hydrochloride and 4-benzyloxy propiophenone are suspended in a suitable solvent such as ethanol, toluene, or acetonitrile.

-

Catalyst Addition: A catalytic amount of acid, such as acetic acid or a Lewis acid like aluminum chloride, is added to the mixture.[1]

-

Reflux: The reaction mixture is refluxed for several hours (typically 12 hours) at a temperature ranging from 75 to 110 °C, depending on the solvent used.[1]

-

Precipitation and Isolation: As the reaction proceeds, the product precipitates out of the solution. After cooling the mixture, the crystallized product is isolated by filtration.[1]

-

Washing and Drying: The filtered product is washed with a chilled solvent (e.g., ethanol, toluene, or acetonitrile) and water to remove impurities and then dried to yield the final product.[1]

Determination of Physicochemical Properties (General Methodologies)

While specific experimental data is limited, the following are standard protocols for determining key physicochemical properties.

-

Method: Capillary melting point method using a calibrated melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Method: Shake-flask method. An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Method: Shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are separated. The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathway

This compound is a direct precursor to Bazedoxifene, a well-characterized selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. This differential activity is crucial for their therapeutic effects, such as promoting bone density (agonist effect) while inhibiting estrogen-stimulated growth in breast and uterine tissues (antagonist effect).

The biological activity of Bazedoxifene, and by extension the relevance of its synthetic intermediates, is intrinsically linked to the Estrogen Receptor Signaling Pathway .

Estrogen Receptor Signaling Pathway

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors. The signaling pathway can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Pathway:

-

Ligand Binding: Estrogen or a SERM binds to the estrogen receptor in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.

-

Nuclear Translocation and DNA Binding: The receptor-ligand complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The conformation of the receptor determines whether it recruits co-activators or co-repressors to the transcriptional machinery.

-

Gene Transcription: The recruitment of co-activators initiates the transcription of target genes, while the recruitment of co-repressors inhibits transcription.

-

-

Non-Genomic Pathway: Estrogens can also elicit rapid cellular responses through membrane-associated estrogen receptors, which can activate various intracellular signaling cascades, such as the MAPK and PI3K pathways.

The tissue-selective action of SERMs like Bazedoxifene arises from their ability to induce unique receptor conformations that lead to differential recruitment of co-regulators in different cell types.

Conclusion

This compound is a crucial chemical entity in the synthesis of the pharmaceutically important SERM, Bazedoxifene. This guide has summarized its key physicochemical properties, provided detailed synthetic protocols, and placed the molecule in its relevant biological context by describing the estrogen receptor signaling pathway. While a significant amount of information has been collated, further experimental investigation is required to fully characterize properties such as solubility and LogP, which are vital for optimizing its use in synthetic and pharmaceutical applications.

References

An In-depth Technical Guide to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

CAS Number: 198479-63-9

This technical guide provides a comprehensive overview of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of pharmaceuticals, particularly the selective estrogen receptor modulator (SERM), Bazedoxifene.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical databases and scientific literature.

| Property | Value | Source |

| CAS Number | 198479-63-9 | PubChem |

| Molecular Formula | C29H25NO2 | PubChem |

| Molecular Weight | 419.51 g/mol | PubChem |

| IUPAC Name | 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | PubChem |

| Appearance | White to off-white crystalline powder | Patent Literature |

| Melting Point | 152-153 °C | EP2426105A1 |

| Purity (by HPLC) | >99.5% | EP2426105A1 |

| Solubility | Soluble in organic solvents such as ethanol, toluene, and dimethylformamide. Insoluble in water. | General Knowledge |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Fischer indole synthesis.[2] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.

General Reaction Scheme

The synthesis involves the reaction of 4-(benzyloxy)phenylhydrazine hydrochloride with 4'-(benzyloxy)propiophenone in the presence of an acid catalyst.

Caption: General workflow for the Fischer indole synthesis of the title compound.

Detailed Experimental Protocols

Several variations of the Fischer indole synthesis have been reported in patent literature, with differences in the choice of solvent and catalyst. Below are detailed protocols from selected examples.

Protocol 1: Synthesis in Ethanol with Acetic Acid [2]

-

Reagents:

-

4-(Benzyloxy)phenylhydrazine hydrochloride (10 g, 40 mmol)

-

4'-(Benzyloxy)propiophenone (9.6 g, 40 mmol)

-

Acetic acid (0.1 ml, 1.7 mmol)

-

Ethanol (140 ml)

-

-

Procedure:

-

Suspend 4-(benzyloxy)phenylhydrazine hydrochloride, 4'-(benzyloxy)propiophenone, and acetic acid in ethanol in a reaction vessel.

-

Reflux the mixture for 12 hours at a temperature of 75-80°C. The product will precipitate during this period.

-

Cool the mixture to 10-15°C.

-

Isolate the crystallized product by filtration.

-

Wash the product with chilled ethanol (30 ml) followed by water (50 ml).

-

Dry the product to obtain this compound.

-

-

Yield: 15.7 g (94%)

Protocol 2: Synthesis in Toluene with Acetic Acid [2]

-

Reagents:

-

4-(Benzyloxy)phenylhydrazine hydrochloride (10 g, 40 mmol)

-

4'-(Benzyloxy)propiophenone (9.6 g, 40 mmol)

-

Acetic acid (0.1 ml, 1.7 mmol)

-

Toluene (140 ml)

-

-

Procedure:

-

Suspend the reactants and catalyst in toluene.

-

Reflux the mixture for 12 hours at 105-110°C.

-

Cool the mixture to 10-15°C.

-

Filter the precipitated product.

-

Wash with toluene (30 ml) and then water (50 ml).

-

-

Yield: 10.0 g (60%)

Protocol 3: Synthesis in Ethanol with Aluminum Chloride [2]

-

Reagents:

-

4-(Benzyloxy)phenylhydrazine hydrochloride (10 g, 40 mmol)

-

4'-(Benzyloxy)propiophenone (9.6 g, 40 mmol)

-

Aluminum chloride (0.1 g, 0.75 mmol)

-

Ethanol (140 ml)

-

-

Procedure:

-

Suspend the reactants and catalyst in ethanol.

-

Reflux for 12 hours at 75-80°C.

-

Cool to 10-15°C and filter the product.

-

Wash with chilled ethanol (30 ml) and water (50 ml).

-

-

Yield: 15.0 g (90%)

Role in Signaling Pathways and Drug Development

This compound is not known to have significant biological activity itself. Its primary importance lies in its role as a late-stage intermediate in the synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that functions as both an estrogen receptor agonist and antagonist in different tissues. It is used for the prevention of postmenopausal osteoporosis.

The synthesis of Bazedoxifene from the title compound involves the debenzylation of the two benzyloxy groups to reveal the free hydroxyl groups.

Caption: Synthetic conversion of the title compound to Bazedoxifene.

Spectroscopic Data and Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the indole and phenyl rings, the benzylic methylene protons, the methyl group, and the N-H proton of the indole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to all the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the indole, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (419.51 g/mol ).

-

HPLC (High-Performance Liquid Chromatography): As indicated in patent literature, HPLC is used to determine the purity of the synthesized compound, with reported purities exceeding 99.5%.[2]

Handling and Safety

As with any chemical compound, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a crucial intermediate in the synthesis of the pharmaceutically important compound, Bazedoxifene. The Fischer indole synthesis provides an efficient route for its preparation, with various protocols offering high yields and purity. While the compound itself is not known for its biological activity, its role in the production of a widely used SERM makes it a compound of significant interest to the pharmaceutical and medicinal chemistry communities. This guide provides a foundational understanding of its properties, synthesis, and application for researchers and drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the production of various pharmaceuticals, notably the selective estrogen receptor modulator (SERM), bazedoxifene.[1][2] This document details the prevalent synthetic pathway, presents quantitative data from various reaction conditions, and provides explicit experimental protocols.

Introduction

This compound is a complex organic molecule featuring a core indole structure. The indole nucleus is a common motif in numerous biologically active compounds.[3] The title compound's significance lies in its role as a crucial building block for more complex pharmaceutical agents.[1][2] Its synthesis is a critical step in the manufacturing process of drugs like bazedoxifene, which is used for the prevention of postmenopausal osteoporosis.[1]

Core Synthesis Pathway: Fischer Indole Synthesis

The most prominently documented method for the synthesis of this compound is the Fischer indole synthesis.[1][4] This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde to form an indole.[5] In this specific synthesis, the key starting materials are 4-benzyloxy phenyl hydrazine hydrochloride and 4-benzyloxy propiophenone.[1][4]

The reaction proceeds by suspending these two reactants in an organic solvent, followed by refluxing in the presence of an acid catalyst.[4] The product precipitates out of the solution upon cooling and can then be isolated through filtration.[4]

Below is a diagram illustrating the Fischer indole synthesis pathway for the target molecule.

Caption: Fischer Indole Synthesis of the Target Molecule.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions for the Fischer indole synthesis of this compound, primarily extracted from patent literature.[4]

| Experiment | Solvent | Catalyst | Reaction Time (hrs) | Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (HPLC) |

| 1 | Ethanol | None | 12 | 75-80 | 83.6 | 152-153 | 99.5% |

| 2 | Ethanol | Acetic Acid | 12 | 75-80 | 94 | 152-153 | Not Reported |

| 3 | Ethanol | Aluminum Chloride | 12 | 75-80 | 90 | 152-153 | Not Reported |

| 4 | Toluene | Acetic Acid | 12 | 105-110 | 60 | 149-150 | Not Reported |

| 5 | Acetonitrile | Acetic Acid | 12 | 81-82 | 60 | 149-150 | Not Reported |

Experimental Protocols

The following are detailed experimental protocols for key variations of the Fischer indole synthesis of the target molecule.

Protocol 1: Synthesis in Ethanol (High Yield) [4]

-

Reactant Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol.

-

Reaction: Reflux the mixture for 12 hours at a temperature of 75 to 80°C. During this period, the product will precipitate.

-

Isolation: After the reaction is complete, cool the mixture to 10 to 15°C.

-

Purification: Isolate the crystallized product by filtration and wash with chilled ethanol (30 ml) and water (50 ml).

-

Product: this compound is obtained with a melting point of 152 to 153°C and a yield of 15.7 g (94%).

Protocol 2: Synthesis in Ethanol with Acetic Acid Catalyst [4]

-

Reactant Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol), 4-benzyloxy propiophenone (9.6 g, 40 mmol), and acetic acid (0.1 ml, 1.7 mmol) in 140 ml of ethanol.

-

Reaction: Reflux the mixture for 12 hours at a temperature of 75 to 80°C, during which the product precipitates.

-

Isolation: Cool the mixture to 10 to 15°C.

-

Purification: Filter the crystallized product and wash with chilled ethanol (30 ml) and water (50 ml).

-

Product: This method also yields this compound with a melting point of 152 to 153°C.

Protocol 3: Synthesis in Toluene with Acetic Acid Catalyst [4]

-

Reactant Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol), 4-benzyloxy propiophenone (9.6 g, 40 mmol), and acetic acid (0.1 ml, 1.7 mmol) in 140 ml of toluene.

-

Reaction: Reflux the mixture for 12 hours at a temperature of 105 to 110°C. The product will precipitate during this time.

-

Isolation: Cool the mixture to 10 to 15°C.

-

Purification: Isolate the product by filtration and wash with toluene (30 ml) and water (50 ml).

-

Product: The resulting this compound has a melting point of 149 to 150°C and is obtained in a yield of 10.0 g (60%).

Alternative Synthetic Approaches

While the Fischer indole synthesis is the most direct and well-documented method, other strategies for constructing substituted indoles exist. These include the Bischler-Möhlau indole synthesis and various transition-metal-catalyzed cyclizations.[3][6] However, for the specific synthesis of this compound, the Fischer indole synthesis remains the most practical and high-yielding approach described in the available literature. Another patented method involves the reaction of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride.

Conclusion

The synthesis of this compound is efficiently achieved through the Fischer indole synthesis, utilizing readily available starting materials. The reaction conditions, particularly the choice of solvent, can significantly impact the yield of the final product, with ethanol generally providing higher yields compared to toluene or acetonitrile. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]

- 2. 2-[4-(Benzyloxy)phenyl]-1-methylindole () for sale [vulcanchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

The Architecture of an Aromatic Scaffold: A Technical Guide to the Discovery and History of Substituted Indole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to the complex neurotransmitter serotonin, has long signaled its biological significance. This inherent bioactivity has driven over a century of synthetic innovation, leading to a rich and diverse toolbox of methodologies for the construction of substituted indole intermediates. These intermediates are not merely chemical curiosities; they are the foundational building blocks for a multitude of blockbuster drugs, including the anti-migraine triptans, the anti-inflammatory indomethacin, and a plethora of oncology and central nervous system therapeutics.

This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of key synthetic routes to substituted indole intermediates. We will delve into the seminal discoveries that first unlocked this critical scaffold, explore the mechanistic intricacies of the most important name reactions, and provide detailed experimental protocols for their practical application. Quantitative data on reaction yields for a variety of substrates are summarized in structured tables to facilitate comparison and selection of the optimal synthetic strategy. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and logical representation of the chemical transformations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this vital class of heterocyclic compounds.

A Legacy of Discovery: The Foundations of Indole Chemistry

The story of indole chemistry is inextricably linked to the early days of organic chemistry and the quest to understand the chemical basis of life.

-

Tryptophan (1901): The journey into the biological importance of indoles began in 1901 when Sir Frederick Gowland Hopkins and Sydney W. Cole first isolated the amino acid tryptophan from the enzymatic hydrolysis of casein, a protein found in milk.[1][2][3] This discovery was a landmark in biochemistry, revealing a fundamental building block of proteins that contains the indole moiety.[1][2]

-

Serotonin (1935-1948): Decades later, the physiological importance of indoles was further solidified with the discovery of serotonin. In 1935, Vittorio Erspamer serendipitously discovered a substance from enterochromaffin cells that he named "enteramine."[4][5] Independently, in 1948, Maurice M. Rapport, Arda Green, and Irvine Page at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[6][7] It was later confirmed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine.[5][8] This neurotransmitter is now known to play a crucial role in a vast array of physiological processes, including mood regulation, sleep, and appetite.[4][6]

These seminal discoveries of naturally occurring, biologically active indoles spurred a wave of research into the synthesis of the indole nucleus and its derivatives, a pursuit that continues to this day.

Core Synthetic Methodologies: A Detailed Exploration

The following sections provide a detailed examination of the most significant and widely utilized methods for the synthesis of substituted indole intermediates. Each section includes a historical overview, a mechanistic description with a corresponding Graphviz diagram, a table of representative quantitative data, and a detailed experimental protocol.

The Fischer Indole Synthesis (1883)

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone. Its versatility has made it a cornerstone in the synthesis of numerous pharmaceuticals, including the triptan class of anti-migraine drugs.

Mechanism

The mechanism of the Fischer indole synthesis is a classic example of a[9][9]-sigmatropic rearrangement. The key steps are:

-

Formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

Protonation of the enamine, followed by a[9][9]-sigmatropic rearrangement to form a di-imine intermediate.

-

Rearomatization of the benzene ring.

-

Intramolecular cyclization to form an aminal.

-

Elimination of ammonia to yield the final indole product.

Caption: The reaction mechanism of the Fischer indole synthesis.

Quantitative Data

| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) |

| Phenylhydrazine | Acetone | 2-Methylindole | ~80 |

| p-Tolylhydrazine | Propiophenone | 2-Ethyl-5-methylindole | 75 |

| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 95 |

| 4-Methoxyphenylhydrazine | Levulinic acid | 5-Methoxy-2-methyl-1H-indole-3-acetic acid | 65 |

| Phenylhydrazine | Phenylacetaldehyde | 3-Phenylindole | 55 |

Experimental Protocol: Synthesis of 2-Methyl-1H-indole

Materials:

-

Phenylhydrazine (10.8 g, 0.1 mol)

-

Acetone (6.4 g, 0.11 mol)

-

Polyphosphoric acid (PPA) (50 g)

-

Toluene (100 mL)

-

Sodium bicarbonate solution (10%)

-

Dichloromethane

Procedure:

-

A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetone (6.4 g, 0.11 mol) in toluene (100 mL) is heated at reflux for 1 hour with a Dean-Stark trap to remove water.

-

The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

-

The resulting crude phenylhydrazone is added portion-wise to polyphosphoric acid (50 g) preheated to 120°C, with vigorous stirring.

-

The temperature of the reaction mixture is raised to 150°C and maintained for 30 minutes.

-

The hot mixture is poured onto crushed ice (200 g) with stirring.

-

The resulting slurry is neutralized with a 10% sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 2-methyl-1H-indole as a white solid.

The Bartoli Indole Synthesis (1989)

Developed by Giuseppe Bartoli and his colleagues in 1989, the Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10][11] A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene, which facilitates a crucial[9][9]-sigmatropic rearrangement.[12][13]

Mechanism

The mechanism of the Bartoli indole synthesis involves the following key steps:

-

Addition of the first equivalent of the vinyl Grignard reagent to the nitro group to form an intermediate that collapses to a nitrosoarene.

-

Addition of a second equivalent of the Grignard reagent to the nitrosoarene.

-

A[9][9]-sigmatropic rearrangement, facilitated by the ortho-substituent.

-

Intramolecular cyclization of the resulting intermediate.

-

Aromatization and subsequent reaction with a third equivalent of the Grignard reagent.

-

Aqueous workup to afford the 7-substituted indole.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Copper-Catalyzed N-Arylation of Indoles: Ingenta Connect [ingentaconnect.com]

In-Depth Technical Guide: 1H and 13C NMR Spectral Data for 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. Due to the absence of experimentally acquired and published spectra for this specific molecule in the searched literature, the data presented herein are predicted based on established principles of NMR spectroscopy and known chemical shift effects of substituents on indole and phenyl rings. This guide also includes a comprehensive section on experimental protocols for acquiring high-quality NMR data and a visualization of the molecular structure.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the analysis of structurally similar compounds and established substituent effects. The numbering convention used for the assignments is provided in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | br s | 1H | N1-H |

| ~7.5-7.3 | m | 10H | Ar-H (Benzyl) |

| ~7.45 | d | 2H | H-2', H-6' |

| ~7.28 | d | 1H | H-4 |

| ~7.10 | d | 2H | H-3', H-5' |

| ~7.05 | d | 1H | H-7 |

| ~6.90 | dd | 1H | H-6 |

| ~5.15 | s | 2H | C5-O-CH₂ |

| ~5.10 | s | 2H | C4'-O-CH₂ |

| ~2.35 | s | 3H | C3-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-5 |

| ~158.5 | C-4' |

| ~137.5 | C-2 |

| ~137.0 | C-7a |

| ~136.5 | C-1'' (Benzyl) |

| ~136.0 | C-1''' (Benzyl) |

| ~131.0 | C-2', C-6' |

| ~129.5 | C-1' |

| ~128.5 | Ar-C (Benzyl) |

| ~128.0 | Ar-C (Benzyl) |

| ~127.5 | Ar-C (Benzyl) |

| ~125.0 | C-3a |

| ~115.0 | C-3', C-5' |

| ~112.0 | C-7 |

| ~111.5 | C-4 |

| ~103.0 | C-6 |

| ~108.0 | C-3 |

| ~70.5 | C5-O-CH₂ |

| ~70.0 | C4'-O-CH₂ |

| ~10.0 | C3-CH₃ |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for indole derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). Alternatively, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T1) is required.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Visualization

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the predicted NMR assignments.

Caption: Molecular structure of this compound.

Mass Spectrometry Analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the complex indole derivative, 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from related indole compounds and general mass spectrometry principles to propose a robust analytical approach. This guide is intended to assist researchers in developing methods for the characterization and quantification of this and structurally similar molecules.

Introduction to the Analyte

This compound is a multifaceted organic molecule with a molecular weight of 419.5 g/mol and a molecular formula of C29H25NO2.[1] Its structure, characterized by a central indole core with two bulky benzyloxy substitutions, presents unique challenges and considerations for mass spectrometric analysis. The presence of aromatic rings and a nitrogen-containing heterocycle influences its ionization and fragmentation behavior. This compound is noted as a useful intermediate in the synthesis of bazedoxifene, a selective estrogen receptor modulator.[2]

Proposed Mass Spectrometry Protocols

Effective mass spectrometric analysis is contingent on appropriate sample preparation and the selection of a suitable ionization technique. Given the analyte's structure, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) could be considered, though LC-MS is generally more suitable for non-volatile and thermally labile compounds.

Sample Preparation

Proper sample preparation is critical to obtaining high-quality mass spectra and avoiding instrument contamination.[3]

General Protocol for LC-MS:

-

Dissolution: Dissolve the sample in an appropriate organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[4]

-

Dilution: Create a working solution by diluting the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[4] The optimal concentration should be determined empirically.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.[5]

-

Vials: Use clean, glass autosampler vials to prevent leaching of plasticizers that can occur with some organic solvents.[3]

Table 1: Recommended Solvents and Initial Concentrations

| Parameter | Recommendation | Rationale |

| Primary Solvent | Methanol, Acetonitrile | Good solubility for indole derivatives. |

| Stock Concentration | 1 mg/mL | Standard starting concentration for creating dilutions.[4] |

| Working Concentration | 1-10 µg/mL | Typically sufficient for modern ESI-MS instruments. |

| Filtration | 0.22 µm PTFE or Nylon filter | Removes particulates, ensuring system integrity.[5] |

Ionization Techniques

The choice of ionization technique is paramount for achieving sensitive and informative mass spectra. For a molecule of this nature, soft ionization techniques are generally preferred to minimize excessive fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar compounds and is compatible with liquid chromatography.[6][7] It typically produces protonated molecules [M+H]+ or other adducts. Given the presence of the nitrogen atom in the indole ring, positive ion mode ESI is expected to be highly effective.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly if the compound is less polar. It is also compatible with LC and tends to produce protonated molecules.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules coupled with LC, MALDI could be employed for direct analysis from a solid sample, typically yielding singly charged ions.[8]

Electron Ionization (EI): EI is a "hard" ionization technique that causes extensive fragmentation.[8][9] While this can provide detailed structural information, it may lead to a weak or absent molecular ion peak. It is most commonly used with GC-MS and would require the analyte to be sufficiently volatile and thermally stable.[10][11]

Expected Fragmentation Patterns

Understanding the potential fragmentation pathways is crucial for structural elucidation. Based on the mass spectrometry of similar indole derivatives, a proposed fragmentation scheme for this compound is presented below. The fragmentation is likely to be initiated by the cleavage of the benzylic ether bonds, which are relatively labile.

Table 2: Predicted Key Fragment Ions

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

| 420.19 | [M+H]+ | Protonated molecular ion |

| 329.15 | [M - C7H7]+ | Loss of a benzyl group |

| 238.11 | [M - 2(C7H7)]+ | Loss of both benzyl groups |

| 91.05 | [C7H7]+ | Tropylium ion (from benzyl group) |

The most characteristic fragmentation will likely involve the loss of the benzyl groups (C7H7), which can readily form a stable tropylium ion at m/z 91.

Visualizing the Workflow and Fragmentation

To clearly illustrate the analytical process and the proposed fragmentation, the following diagrams are provided in the DOT language for Graphviz.

Caption: A generalized workflow for the LC-MS analysis of the target compound.

Caption: Proposed major fragmentation pathway for the protonated molecule.

Conclusion

The mass spectrometric analysis of this compound requires a considered approach, with LC-ESI-MS in positive ion mode being the most promising technique. While this guide provides a foundational methodology based on the analysis of related compounds, empirical optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters will be essential for achieving high-quality, reproducible results. The proposed fragmentation patterns offer a starting point for the structural confirmation of this complex indole derivative.

References

- 1. 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | C29H25NO2 | CID 3824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 3. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. as.uky.edu [as.uky.edu]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. organomation.com [organomation.com]

- 11. Sample preparation GC-MS [scioninstruments.com]

The Strategic Role of Benzyloxy Protecting Groups in Indole Synthesis: A Technical Guide

Executive Summary: The indole nucleus is a ubiquitous scaffold in pharmaceuticals, natural products, and materials science. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is a critical strategy to enhance solubility, direct regioselectivity, and prevent undesired side reactions. This technical guide provides an in-depth analysis of two of the most versatile and widely used benzyloxy-based protecting groups: the benzyl (Bn) group and the benzyloxycarbonyl (Cbz) group. We will explore their introduction, stability under various synthetic conditions, and methods for their cleavage. Furthermore, this guide details their application in classical and modern indole syntheses, supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Imperative of N-Protection in Indole Chemistry

The indole ring system, with its electron-rich pyrrole moiety, is susceptible to a variety of reactions. The acidic proton on the indole nitrogen can interfere with base-mediated reactions, and the nitrogen itself can be a competing nucleophile. Protecting the indole nitrogen atom serves several key purposes:

-

Preventing N-Functionalization: It blocks undesired reactions at the nitrogen, such as alkylation or acylation, when functionalization is desired elsewhere on the ring.

-

Facilitating C-2 Lithiation: The presence of an N-protecting group is often essential for directing deprotonation to the C-2 position, a crucial step for introducing substituents at this site.

-

Enhancing Solubility: The introduction of a protecting group can improve the solubility of indole-containing intermediates in organic solvents.

-

Improving Stability: N-protection can stabilize the indole ring towards oxidative degradation or decomposition under strongly acidic or basic conditions.[1]

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The benzyl (Bn) and benzyloxycarbonyl (Cbz) groups have emerged as highly effective choices that fulfill these criteria in many synthetic contexts.

The Benzyl (Bn) Group: A Robust and Reliable Protector

The N-benzyl group is a widely used protecting group for indoles due to its high stability and the multiple methods available for its removal.

Introduction of the N-Benzyl Group

The most common method for N-benzylation of indoles involves the treatment of the indole with a base followed by the addition of benzyl bromide or benzyl chloride. The choice of base and solvent is crucial for achieving high yields.

A highly effective and general procedure utilizes potassium hydroxide in dimethyl sulfoxide (DMSO).[2] This method is quick, high-yielding, and avoids the need for rigorously dry conditions.[2] Alternatively, sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is also a very common and effective method.[3]

Stability Profile of N-Benzyl Indoles

N-benzyl protected indoles exhibit remarkable stability across a broad spectrum of reaction conditions, making them suitable for multi-step syntheses. They are generally stable to:

-

Strong Bases: Including organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures, which is critical for C-2 metallation strategies.

-

Mildly Acidic Conditions: They can tolerate many acidic conditions used for the removal of other protecting groups like Boc.

-

Many Oxidizing and Reducing Agents: Stability depends on the specific reagents used.

However, the benzyl group is susceptible to cleavage under strongly acidic conditions and, notably, under conditions of hydrogenolysis.[4][5]

Deprotection of the N-Benzyl Group

The removal of the N-benzyl group is most commonly and cleanly achieved through catalytic hydrogenolysis. This involves treating the N-benzyl indole with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[6]

An increasingly popular alternative is catalytic transfer hydrogenation , which avoids the need for high-pressure hydrogen gas.[7][8][9] This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[6][7][8] This technique is often faster and can be more suitable for laboratories not equipped for high-pressure hydrogenations.[7]

For molecules containing functional groups sensitive to reduction (e.g., alkenes, alkynes), debenzylation can be achieved under strongly acidic conditions, for instance, using aluminum chloride in benzene.[5]

The Benzyloxycarbonyl (Cbz or Z) Group: A Versatile Carbamate Protector

The benzyloxycarbonyl group, introduced by Bergmann and Zervas, is another cornerstone of amine protection.[10] As a carbamate, it deactivates the indole nitrogen differently than the benzyl group, influencing the reactivity of the indole ring.

Introduction of the N-Cbz Group

The N-Cbz group is typically introduced by reacting the indole with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10] Common conditions include sodium bicarbonate in a THF/water mixture or an organic base in an anhydrous solvent.[10] The reaction proceeds via nucleophilic attack of the indole nitrogen on the chloroformate.[10]

Stability and Orthogonality of N-Cbz Indoles

The Cbz group is valued for its distinct stability profile, which allows for orthogonal deprotection strategies in the presence of other protecting groups.[10][11]

-

Stability: It is stable to a variety of non-reductive conditions, including mildly acidic and basic conditions under which groups like Boc or Fmoc might be cleaved.[10][11]

-

Orthogonality: The Cbz group is orthogonal to the Boc group (removed with acid) and the Fmoc group (removed with base). This orthogonality is a cornerstone of modern peptide synthesis and is equally valuable in complex indole syntheses.[10][12]

However, the Cbz group can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) and is susceptible to some transition metal-catalyzed reactions.[10][13]

Deprotection of the N-Cbz Group

Similar to the N-Bn group, the most common and efficient method for N-Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ with Pd/C).[10][13] The reaction is clean, producing toluene and carbon dioxide as byproducts.[13]

Acidic cleavage provides a non-reductive method for Cbz removal. Reagents like HBr in acetic acid or Lewis acids such as aluminum chloride can be effective.[13][14][15] A recently developed mild method uses AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers excellent functional group tolerance and allows for the deprotection of N-Cbz in the presence of N-Bn groups.[14][15]

Other reductive methods, such as using sodium borohydride with Pd/C, can also achieve rapid deprotection at room temperature.[13]

Applications in Named Indole Syntheses

Both Bn and Cbz groups play a crucial role in facilitating classical and modern indole ring syntheses.

-

Fischer Indole Synthesis: This acid-catalyzed reaction can be sensitive to the electronics of the starting phenylhydrazine.[16] While the synthesis can proceed with an unprotected N-H, using an N-Cbz protected aryl hydrazide has been shown to be effective, directly yielding N-Cbz-indoles.[17] This avoids potential side reactions and allows for the synthesis of N-protected indoles in one step.[17]

-

Madelung Indole Synthesis: This synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[18] The harsh, basic conditions can be incompatible with many functional groups. N-benzyl protection of the amide nitrogen (prior to cyclization) has been utilized in modified Madelung procedures to synthesize specific N-benzyl-indoles.[19]

-

Palladium-Catalyzed Syntheses: Modern synthetic methods often rely on palladium catalysis for C-H functionalization and cross-coupling reactions to build the indole core or functionalize it.[20][21] N-protection is often mandatory in these reactions. For instance, N-benzyl and N-benzoyl protected indoles can be used to direct C-2 or C-3 functionalization.[21] Furthermore, N-Cbz indoles can serve as precursors in palladium-catalyzed decarboxylative C-3 allylation and benzylation reactions.[22]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the introduction and removal of Bn and Cbz protecting groups on indoles.

Table 1: N-Benzyl (Bn) Protection and Deprotection

| Transformation | Reagents & Conditions | Solvent | Temp. | Time | Yield (%) | Reference |

| Protection | Indole, KOH, Benzyl Bromide | DMSO | RT | 45 min | 85-89 | [2] |

| Protection | Boc-protected aminomethylindole, NaH, Benzyl Bromide | DMF | 0°C to RT | 4 h | Good | [3] |

| Deprotection | N-Bn Indole Derivative, Pd/C, Ammonium Formate | Methanol | Reflux | 1-2 h | High | [8][9] |

| Deprotection | N-Bn Indole Derivative, AlCl₃ | Benzene | Reflux | 1-3 h | 70-90 | [5] |

Table 2: N-Benzyloxycarbonyl (Cbz) Protection and Deprotection

| Transformation | Reagents & Conditions | Solvent | Temp. | Time | Yield (%) | Reference |

| Protection | Amine, NaHCO₃, Cbz-Cl | THF/H₂O | 0°C to RT | 20 h | 90 | [10] |

| Deprotection | N-Cbz Amine, 10% Pd/C, H₂ (1 atm) | Methanol | RT | 1-16 h | >95 | [13] |

| Deprotection | N-Cbz Amine, 10% Pd/C, NaBH₄ | Methanol | RT | 3-10 min | High | [13] |

| Deprotection | N-Cbz Amine, HBr/HOAc (33%) | Acetic Acid | RT | 1-4 h | High | [13] |

| Deprotection | N-Cbz Amine, AlCl₃ | HFIP | RT | 1 h | 94 | [14][15] |

Experimental Protocols

Protocol for N-Benzylation of Indole using KOH/DMSO[2]

To a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of crushed potassium hydroxide pellets (86%). Stir the mixture at room temperature for 5 minutes. Add 11.7 g (0.100 mole) of indole to the mixture. Continue stirring for 45 minutes. Add 34.2 g (0.200 mole) of benzyl bromide. After stirring for an additional 45 minutes, dilute the mixture with 200 mL of water. Extract the mixture with three 100-mL portions of diethyl ether. Wash each ether layer with three 50-mL portions of water. Combine the ether layers, dry over calcium chloride, and remove the solvent under reduced pressure. The excess benzyl bromide is removed by distillation, and the residue is distilled under vacuum to yield 1-benzylindole.

Protocol for N-Cbz Protection of an Amine[10]

To a solution of the amine (1.0 eq.) in a 2:1 mixture of THF/H₂O (0.1-0.2 M), add sodium bicarbonate (NaHCO₃, 2.0 eq.). Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise. Allow the solution to stir at room temperature for 20 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography.

Protocol for N-Cbz Deprotection via Catalytic Hydrogenolysis[13]

Dissolve the N-Cbz protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M). Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd). The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenator (1 atm). Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Upon completion (typically 1-16 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is concentrated under reduced pressure to yield the deprotected amine.

Visualizing the Workflow and Decision-Making

Diagrams created with Graphviz help to visualize the strategic choices and workflows involved in using benzyloxy protecting groups.

Caption: General workflow for a multi-step indole synthesis.

Caption: Stability of N-Bn and N-Cbz under common conditions.

Caption: Decision tree for selecting between Bn and Cbz groups.

Conclusion

The benzyl (Bn) and benzyloxycarbonyl (Cbz) groups are indispensable tools in the synthesis of complex indoles. The N-Bn group offers robust protection, particularly for syntheses involving strong bases and organometallic reagents. The N-Cbz group provides a versatile alternative with a distinct stability profile that allows for crucial orthogonal deprotection strategies. A thorough understanding of their respective methods of introduction, stability, and cleavage is paramount for any researcher working in indole chemistry. By strategically employing these protecting groups, chemists can unlock more efficient and reliable pathways to novel and valuable indole-containing molecules, accelerating research and development in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 9. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]

- 18. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 19. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 22. Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Methyl-1H-Indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive literature review of the biological activities of methyl-1H-indole derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action.

Anticancer Activity

Methyl-1H-indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.

Quantitative Data: Anticancer Activity

The anticancer efficacy of various methyl-1H-indole derivatives is summarized in the table below, with IC50 values indicating the concentration required for 50% inhibition of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | 0.52 | [1][2] |

| MCF-7 | 0.34 | [1][2] | |

| HT-29 | 0.86 | [1][2] | |

| 6- and 7-heterocyclyl-1H-indole derivative (1k) | MCF-7 | 0.0045 | [3] |

| Fused indole derivative (21) | Various human cancer cells | 0.022 - 0.056 | [4] |

| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivative (1) | MCF-7 | 27 | [5] |

| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivative (2) | MCF-7 | 53 | [5] |

| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivative (3) | MCF-7 | 35 | [5] |

| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole derivative (9) | MCF-7 | 32 | [5] |

| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole derivative (10) | MCF-7 | 31 | [5] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methyl-1H-indole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[3][6][7]

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Perform densitometric analysis to quantify protein expression levels.

Immunofluorescence microscopy is employed to visualize the effects of methyl-1H-indole derivatives on the microtubule network.[8][9][10][11]

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Treat cells with the test compound for the desired time.

-

Fix the cells with 4% PFA for 10-15 minutes.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding sites with blocking buffer.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathways

Many anticancer methyl-1H-indole derivatives function by inhibiting tubulin polymerization, a critical process for cell division.[1][4][12][13][14][15][16] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers apoptosis.

Methyl-1H-indole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.

Anti-inflammatory Activity

Several methyl-1H-indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Indole-based chalcone derivative | Carrageenan-induced paw edema (% inhibition) | Potent activity | |

| UA-1 (Ursolic acid-indole derivative) | NO inhibition in RAW 264.7 cells | 2.2 | [17] |

Experimental Protocols